molecular formula C14H19N3O3S B5633806 1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5633806
M. Wt: 309.39 g/mol
InChI Key: XCYPOQPGTWTPAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to form more complex spirocyclic and heterocyclic structures. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione was synthesized through a simple, cost-effective three-step process with high yields, demonstrating the feasibility of synthesizing diazaspiro[4.5]decane derivatives efficiently (Pardali et al., 2021).

Molecular Structure Analysis

Crystal structure analysis provides insight into the geometrical configuration and molecular dimensions of spirocyclic compounds. For instance, the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives were studied, revealing differences in olefin geometry and S-Csp(3) bond distances, offering clues to the structural characteristics of similar compounds (Parvez, Yadav, & Senthil, 2001).

Chemical Reactions and Properties

Spirocyclic compounds often participate in diverse chemical reactions due to their strained structures and reactive functional groups. For example, the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines demonstrates the chemical versatility and biological relevance of these structures (Flefel et al., 2017).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including their melting points, solubility, and crystal forms, are influenced by their molecular structures. Studies on compounds like 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide data on their decarboxylation rates and reaction kinetics, essential for understanding their stability and reactivity (Bigley & May, 1969).

Chemical Properties Analysis

The chemical behavior of spirocyclic compounds is determined by their functional groups and molecular frameworks. The synthesis and study of derivatives like 3-aminoacetylthiazolidine-4-carboxylate esters and their l-thia-4-azaspiro[4.5]decane-3-carboxylate derivatives reveal significant stereochemical properties and reactivity patterns, highlighting the complex chemical nature of these molecules (Pellegrini et al., 1997).

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Future Directions

The future directions of research would depend on the specific compound and its potential applications. For thiazoles, they have been widely studied for their diverse biological activities and continue to be an area of interest in medicinal chemistry .

properties

IUPAC Name

1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16-12(18)6-11(13(19)20)14(16)2-4-17(5-3-14)7-10-8-21-9-15-10/h8-9,11H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYPOQPGTWTPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CSC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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